molecular formula C17H15NO5 B1210071 1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-

1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-

Cat. No. B1210071
M. Wt: 313.3 g/mol
InChI Key: QYWWGVQKWKTLMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl- is a natural product found in Vepris trichocarpa, Teclea natalensis, and Teclea trichocarpa with data available.

Scientific Research Applications

Antitumor Activity

  • The compound was used in the synthesis of 12-substituted-benzo[h][1,3]dioxolo[4,5-b]acridine-10,11-diones, showing potential as antitumor agents against human hepatoma cells (HepG2) and Henrietta Lacks strain of cancer cells (HeLa) (Yang, Zhang, & Wu, 2015).

Synthetic Applications

  • A method to synthesize related indazolo[2,3-a]quinoline derivatives, which are analogs of potent antitumor benzo[c]phenanthridine alkaloids, was reported (Phillips & Castle, 1980).

Radiotracer Development

  • Synthesis of carbon-11-labeled CK1 inhibitors for potential use as PET radiotracers in Alzheimer's disease imaging was developed (Gao, Wang, & Zheng, 2018).

Cytotoxicity and Apoptosis Induction

  • Novel homoisoflavonoids [1,3]dioxolo[4,5-g]chromen-8-ones were synthesized and exhibited cytotoxic activities against breast cancer cell lines, with some inducing apoptosis (Alipour et al., 2014).

NMR Spectroscopy

  • 13 C NMR spectra of various acridone alkaloids, including 1,3-dimethoxy-10-methylacridone, were studied for detailed structural insights (Bergenthal et al., 1979).

Acetylcholinesterase Inhibitors

  • Acridone-based compounds were synthesized and investigated for their potential as acetylcholinesterase inhibitors and antioxidants, showing promise in Alzheimer’s disease management (El-gizawy, Omar, & Hussein, 2018).

properties

Product Name

1,3-Dioxolo[4,5-b]acridin-10(5H)-one, 6,11-dimethoxy-5-methyl-

Molecular Formula

C17H15NO5

Molecular Weight

313.3 g/mol

IUPAC Name

6,11-dimethoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one

InChI

InChI=1S/C17H15NO5/c1-18-10-7-12-16(23-8-22-12)17(21-3)13(10)15(19)9-5-4-6-11(20-2)14(9)18/h4-7H,8H2,1-3H3

InChI Key

QYWWGVQKWKTLMU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC3=C(C(=C2C(=O)C4=C1C(=CC=C4)OC)OC)OCO3

synonyms

tecleanthine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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